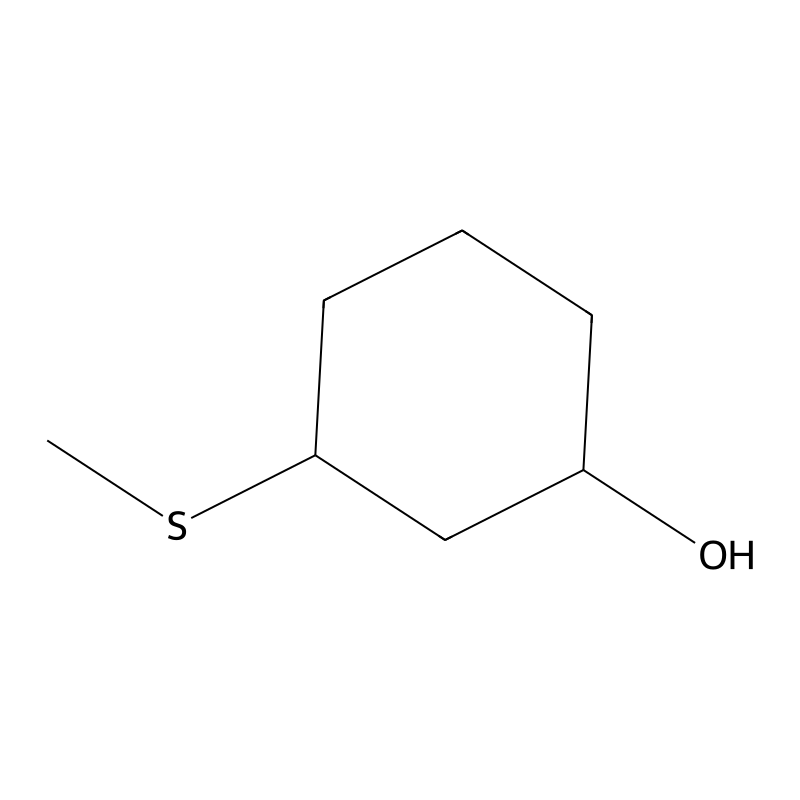

3-(Methylsulfanyl)cyclohexan-1-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

3-(Methylsulfanyl)cyclohexan-1-ol is an organic compound characterized by a cyclohexane ring with a hydroxyl group and a methylsulfanyl group attached. The molecular formula for this compound is C_7H_14OS, indicating the presence of sulfur, oxygen, and carbon. This compound can be classified as a secondary alcohol due to the positioning of the hydroxyl group on the carbon chain. The methylsulfanyl group contributes to its unique chemical properties, influencing both its reactivity and potential applications.

Organic Synthesis:

-(Methylsulfanyl)cyclohexan-1-ol serves as a valuable starting material for the synthesis of various complex organic compounds due to its unique functional groups. The hydroxyl (-OH) and thioether (-S-) groups present in the molecule offer diverse reaction possibilities.

- Alkylation and acylation: The hydroxyl group allows for reactions like alkylation and acylation, leading to the formation of ethers and esters, respectively. These modifications can alter the compound's properties and create new functionalities. [Source: Smolecule: ]

- Oxidation and reduction: Both the hydroxyl and thioether groups can undergo oxidation and reduction reactions, enabling the introduction of different functional groups and tailoring the molecule's properties for specific applications. [Source: Smolecule: ]

Medicinal Chemistry:

Research is exploring the potential of 3-(Methylsulfanyl)cyclohexan-1-ol in the development of new drugs due to its structural similarity to certain biologically active molecules.

- Scaffold for drug design: The cyclic structure and functional groups of this compound can serve as a scaffold for designing new drugs with desired properties. Modifications can be made to target specific biological processes and potentially lead to the development of novel therapeutic agents. [Source: Smolecule: ]

- Investigation of biological activity: Studies are ongoing to investigate the potential biological activities of 3-(Methylsulfanyl)cyclohexan-1-ol itself, including its antimicrobial, anti-inflammatory, or other pharmacological effects. [Source: Research is ongoing, specific studies not yet published in peer-reviewed journals]

Material Science:

The unique properties of 3-(Methylsulfanyl)cyclohexan-1-ol, such as its solubility and potential for functionalization, make it a candidate for various material science applications.

- Synthesis of polymers: The compound can be incorporated into the synthesis of polymers, potentially leading to materials with tailored properties for specific uses, such as lubricants, coatings, or adhesives. [Source: Research on specific applications in polymer synthesis is ongoing, specific studies not yet published in peer-reviewed journals]

- Development of functional materials: The presence of the hydroxyl and thioether groups allows for the attachment of other molecules or functionalities to the 3-(Methylsulfanyl)cyclohexan-1-ol core, potentially leading to the development of new materials with specific functions. [Source: Research on specific applications in functional materials is ongoing, specific studies not yet published in peer-reviewed journals]

The chemical reactivity of 3-(Methylsulfanyl)cyclohexan-1-ol can involve various transformations typical for alcohols and sulfur-containing compounds. Key reactions include:

- Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes. For instance, oxidation using oxidizing agents like chromium trioxide can convert it into 3-(Methylsulfanyl)cyclohexanone.

- Esterification: The alcohol can react with carboxylic acids to form esters, particularly under acidic conditions.

- Substitution Reactions: The sulfur atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Several synthetic routes can be employed to produce 3-(Methylsulfanyl)cyclohexan-1-ol:

- Nucleophilic Substitution: Starting from cyclohexanol, a methylsulfanyl group can be introduced via nucleophilic substitution using methylthio iodide in the presence of a base.

- Reduction of Ketones: Reduction of 3-(Methylsulfanyl)cyclohexanone using reducing agents such as lithium aluminum hydride can yield the corresponding alcohol.

- Grignard Reaction: A Grignard reagent derived from cyclohexyl bromide and a suitable methyl sulfide can be reacted to form the desired alcohol.

3-(Methylsulfanyl)cyclohexan-1-ol finds utility in various fields:

- Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.

- Fragrance Industry: Its unique structure may contribute to specific scent profiles in perfumery.

- Chemical Intermediates: It can act as a precursor for synthesizing more complex organic molecules.

Interaction studies involving 3-(Methylsulfanyl)cyclohexan-1-ol focus on its reactivity with enzymes and other biological molecules. Such studies are crucial for understanding its mechanism of action and potential therapeutic effects. Research into similar compounds indicates that sulfur-containing alcohols may exhibit interactions with cytochrome P450 enzymes, impacting drug metabolism.

Several compounds share structural or functional similarities with 3-(Methylsulfanyl)cyclohexan-1-ol. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cyclohexanol | Alcohol | Simple cyclic alcohol without sulfur |

| 2-Methylthioethanol | Alcohol | Contains a methylthio group but is linear |

| 3-Methylthiocyclopentanol | Alcohol | Similar cyclic structure with different ring size |

| 2-Methylcyclohexanol | Alcohol | Similar cyclic structure but lacks sulfur |

Uniqueness of 3-(Methylsulfanyl)cyclohexan-1-ol

The presence of both the hydroxyl and methylsulfanyl groups distinguishes 3-(Methylsulfanyl)cyclohexan-1-ol from other similar compounds. This dual functionality allows for diverse chemical reactivity and potential biological activity not typically observed in simpler alcohols or sulfides.